3-(Furan-2-yl)piperidine

Physicochemical profiling Regioisomer comparison Drug-likeness

The regioisomeric position of an arylpiperidine critically determines target binding and selectivity-4-substituted isomers cannot substitute for 3-substituted pharmacophores. 3-(Furan-2-yl)piperidine provides the geometrically distinct exit vector required for comparative SAR and fragment-based lead optimization. - Strategic building block for 3-substituted piperidine libraries vs. common 4-aryl analogs - Furan handle enables bioisosteric replacement or further diversification - Racemic and enantiopure (R)/(S) forms available for stereospecific programs

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Cat. No. B13615396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-yl)piperidine
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC=CO2
InChIInChI=1S/C9H13NO/c1-3-8(7-10-5-1)9-4-2-6-11-9/h2,4,6,8,10H,1,3,5,7H2
InChIKeyXTYVNATWKBRWPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-2-yl)piperidine for Research and Drug Discovery: A Positional Isomer Scaffold Overview


3-(Furan-2-yl)piperidine (CAS 1187228-53-0) is a heterocyclic building block characterized by a piperidine ring substituted at the 3-position with a furan moiety . This compound belongs to the arylpiperidine class, where the position of the heteroaryl substituent critically influences molecular geometry, electronic properties, and resulting biological interactions [1]. Its primary value proposition lies in its use as a key intermediate for constructing libraries of 3-substituted piperidine derivatives, offering a distinct vector of substitution compared to the more common 4-arylpiperidine pharmacophores [1]. The compound is typically supplied as a racemate, with enantiopure (R)- and (S)-forms also available for stereospecific synthesis programs .

Distinct 3-position substitution vector compared to common 4-arylpiperidine pharmacophores
Racemate supplied as standard; enantiopure (R)- and (S)-forms available for stereospecific synthesis programs
Heteroaromatic furan handle supports diversification and bioisostere exploration in library construction

Why 3-(Furan-2-yl)piperidine Cannot Be Assumed Interchangeable with Its Regioisomers


Simply substituting a 2- or 4-(furan-2-yl)piperidine for the 3-substituted isomer is not scientifically rigorous due to the fundamental impact of substitution position on both chemical and biological behavior. In medicinal chemistry, the shift of an aryl group from the 4- to the 3-position on a piperidine ring alters the spatial orientation of the pharmacophore, which can dramatically change target binding affinity and selectivity [1]. For instance, studies on arylpiperidine oxidosqualene cyclase inhibitors demonstrated that moving the aryl substituent from the 3- to the 4-position was a key step in achieving submicromolar cellular activity [1]. Furthermore, the physicochemical properties, such as predicted pKa and lipophilicity, differ between the regioisomers, impacting solubility, permeability, and off-target binding profiles . This positional specificity makes 3-(furan-2-yl)piperidine a non-interchangeable, strategic intermediate for projects targeting a specific 3D pharmacophore geometry.

Attribute
3-(Furan-2-yl)piperidine
2- / 4-Substituted regioisomers
Pharmacophore geometry
3-position vector directs furan into distinct spatial orientation
2- or 4-substitution alters exit vector; may shift target-binding geometry
Predicted basicity
pKa ~9.8; stronger base under physiological conditions
2-isomer pKa ~9.2; protonation state may differ, impacting binding and solubility
Class-level SAR precedent
3-arylpiperidine scaffold provides distinct starting point for SAR exploration
3→4 positional shift reported as critical step enabling submicromolar OSC activity in arylpiperidine series

Quantitative Differentiation Guide: Evidence for 3-(Furan-2-yl)piperidine vs. Regioisomeric Analogs


Predicted Physicochemical Property Comparison: pKa and LogP Differentiation from 2- and 4-Isomers

Computational predictions indicate a notable difference in basicity and lipophilicity between the three positional isomers of furanylpiperidine. The 3-substituted isomer is predicted to have a pKa that makes it a stronger base than the 2-substituted isomer, which can influence protonation state under physiological conditions and thus binding to biological targets . Its calculated LogP also falls between the two other isomers, suggesting a distinct profile for membrane permeability and solubility . While these are predicted values and subject to experimental validation, they provide a quantitative, relative basis for selecting the 3-isomer when a specific balance of basicity and lipophilicity is required.

Predicted pKa comparison
Class-level inference
9.83 ± 0.10
3-(Furan-2-yl)piperidine
vs 2-isomer ~9.2; Δ ~0.6 pKa units
Supports regioisomer differentiation review; basicity shift may influence protonation-state-dependent binding
Predicted values only; experimental pKa data not available for direct comparator
Physicochemical profiling Regioisomer comparison Drug-likeness

Positional Scaffold Differentiation: Impact on Oxidosqualene Cyclase Inhibitory Activity

In a study by Keller et al., 3-arylpiperidines were designed as oxidosqualene cyclase (OSC) inhibitors. A key finding was that docking-guided optimization of an initial 3-arylpiperidine hit resulted in an isomeric 4-arylpiperidine lead compound, which achieved a submicromolar cellular IC50 of 0.26 μM for cholesterol biosynthesis inhibition [1]. This directly demonstrates that the regioisomeric position of the aryl group on the piperidine ring is a critical determinant of biological potency. While the study did not test a furanyl-substituted analog, it establishes a strong class-level precedent for significant activity cliffs between 3-aryl and 4-aryl piperidines, supporting the non-interchangeability of 3-(furan-2-yl)piperidine with its 4-substituted counterpart.

Positional SAR precedent
Cross-study comparable
3-aryl → 4-aryl shift
4-arylpiperidine optimized lead: IC50 0.26 μM (cellular OSC assay)
3-aryl hit not quantified at cellular level
Reported class-level SAR context; positional isomerism is a critical determinant of biological potency in arylpiperidine series
Study used phenyl-substituted analogs; furanyl-substituted data unavailable
Enzyme inhibition Structure-activity relationship Oxidosqualene cyclase

Procurement Specification and Purity Profile from Commercial Suppliers

Commercial availability data indicates that 3-(Furan-2-yl)piperidine is supplied as a research-grade chemical with a typical assay of 98% as determined by HPLC . This purity level is comparable to that offered for the more common 4-(furan-2-yl)piperidine isomer from major suppliers. However, the 3-substituted isomer is typically offered in smaller catalog sizes and with a lead time that reflects its status as a specialized, lower-volume synthetic intermediate. This profile positions it as a targeted procurement choice for programs that specifically require the 3-substituted scaffold, rather than a general-purpose building block.

Commercial purity profile
Supplier data
98%
HPLC assay
4-isomer comparators: typically 95–98%
Specification review; purity supports direct use in most research applications without further purification
Limited supplier base; lead times may exceed those of 4-substituted isomer
Chemical procurement Purity specification Supplier comparison

Recommended Application Scenarios for 3-(Furan-2-yl)piperidine Based on Evidence


Synthesis of 3-Arylpiperidine-Focused Compound Libraries for GPCR or Ion Channel Targets

Given the established importance of arylpiperidine positional isomerism on biological activity, 3-(furan-2-yl)piperidine serves as a strategic starting material for generating libraries of 3-substituted piperidines [1]. The furan ring offers a heteroaromatic handle for further diversification or can act as a bioisostere for other aryl groups, making it ideal for exploring structure-activity relationships around a 3-substituted pharmacophore in the search for novel ligands for CNS or cardiovascular targets [1].

Lead Optimization Scaffold for Oxidosqualene Cyclase or Related Enzyme Inhibitors

Research by Keller et al. demonstrated that the regioisomeric position of an arylpiperidine is a critical determinant of OSC inhibitory potency, with the 4-substituted isomer showing vastly improved cellular activity [1]. This validates the use of 3-(furan-2-yl)piperidine as a valuable precursor for synthesizing the 3-substituted analogs needed for comparative structure-activity relationship studies to map the activity cliff between 3- and 4-arylpiperidine inhibitors [1].

Building Block for Fragment-Based Drug Discovery (FBDD) with a 3-Vector

The 3-substituted piperidine scaffold provides a specific exit vector that is geometrically distinct from 2- and 4-substituted isomers [1]. In FBDD, this allows for the construction of fragment libraries with diverse three-dimensional shapes. The predicted distinct physicochemical profile of the 3-(2-furyl) isomer compared to its regioisomers further supports its inclusion in fragment screening libraries to enhance hit diversity.

Stereospecific Synthesis Using Enantiopure Forms

The commercial availability of the enantiopure (R)-3-(furan-2-yl)piperidine enables the synthesis of advanced chiral intermediates. This is crucial for drug discovery programs where absolute stereochemistry is a key determinant of efficacy and safety. The racemic form can serve as a cost-effective starting point for early discovery, with the option to switch to a single enantiomer for lead optimization.

Application
Selection Property
Validation Focus
3-Arylpiperidine library synthesis
3-Position substitution vector
GPCR and ion channel SAR studies
OSC inhibitor SAR studies
3- vs 4-regioisomer comparison
Enzyme inhibition activity profiling across positional isomers
Fragment-based discovery
3-Vector geometry distinct from 2- and 4-isomers
Fragment library diversity and hit expansion
Stereospecific synthesis
Enantiopure (R)-form availability
Chiral intermediate characterization and stereochemical control
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